molecular formula C8H11ClN2O2S B2357439 2-Amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride CAS No. 2253638-85-4

2-Amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride

Cat. No.: B2357439
CAS No.: 2253638-85-4
M. Wt: 234.7
InChI Key: QCNDZKALGOSEBB-UHFFFAOYSA-N
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Description

2-Amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride is a compound of significant interest in the field of organic chemistry It is characterized by the presence of a pyridine ring substituted with a sulfanylidene group and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with a thiol compound under controlled conditions to introduce the sulfanylidene group. This is followed by the incorporation of the amino acid moiety through amide bond formation. The final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pH control, are critical to ensure the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a simpler pyridine derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical and biological properties.

Scientific Research Applications

2-Amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidene group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the amino acid moiety can mimic natural substrates, allowing the compound to act as a competitive inhibitor in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(6-cyanopyridin-3-yl)propanoic acid;hydrochloride: Similar in structure but with a cyano group instead of a sulfanylidene group.

    3-Pyridinepropionic acid: Lacks the amino and sulfanylidene groups, making it less versatile in chemical reactions.

Uniqueness

The presence of both the sulfanylidene group and the amino acid moiety in 2-Amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride provides unique chemical reactivity and biological activity. This dual functionality allows for a wide range of applications in different scientific fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.ClH/c9-6(8(11)12)3-5-1-2-10-7(13)4-5;/h1-2,4,6H,3,9H2,(H,10,13)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNDZKALGOSEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C=C1CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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